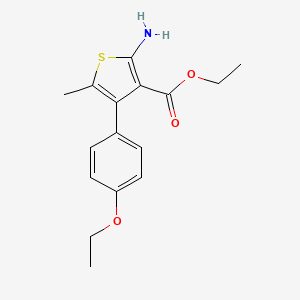

Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity established through multiple international nomenclature systems and analytical characterization methods. The compound's systematic name follows International Union of Pure and Applied Chemistry conventions, clearly indicating the positions and nature of all substituents on the thiophene ring system. The molecular formula $$C{16}H{19}NO_3S$$ reveals the presence of sixteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom, resulting in a molecular weight of 305.4 grams per mole. The Chemical Abstracts Service registry number 351158-30-0 provides unambiguous identification within chemical databases and commercial suppliers.

The compound's structural complexity becomes apparent through its International Chemical Identifier representation: InChI=1S/C16H19NO3S/c1-4-19-12-8-6-11(7-9-12)13-10(3)21-15(17)14(13)16(18)20-5-2/h6-9H,4-5,17H2,1-3H3. This identifier encodes the complete connectivity and stereochemistry of the molecule, enabling precise computational analysis and database searches. The Simplified Molecular Input Line Entry System representation, CCOC(=O)C1=C(SC=C1C2=CC=C(OCC)C=C2)N, provides an alternative linear notation that facilitates chemical informatics applications. The compound's International Chemical Identifier Key, OEHRJEXNVGPCAM-UHFFFAOYSA-N, serves as a hashed version of the full International Chemical Identifier, offering a shorter but equally unique identifier for database applications.

Commercial availability data indicates that this compound is typically supplied with a purity specification of ninety-five percent, reflecting the compound's synthetic accessibility and characterization reliability. The compound appears in multiple chemical databases under the Molecular Formula Chemical Database identifier MFCD01924171, which facilitates cross-referencing across different chemical information systems. Alternative nomenclature includes the systematic name 3-thiophenecarboxylic acid, 2-amino-4-(4-ethoxyphenyl)-5-methyl-, ethyl ester, which emphasizes the compound's carboxylic acid derivative nature.

Historical Development and Discovery

The historical development of this compound emerges from the broader context of thiophene chemistry, which traces its origins to the pioneering work of Viktor Meyer in 1882. Meyer's discovery of thiophene as a contaminant in benzene marked the beginning of systematic investigations into sulfur-containing heterocyclic compounds, establishing the foundation for the sophisticated synthetic methodologies that enable the preparation of complex derivatives like this compound. The identification of thiophene arose from Meyer's observation that isatin forms a blue dye when mixed with sulfuric acid and crude benzene, a reaction that had long been attributed to benzene itself but was subsequently shown to result from thiophene contamination.

The synthetic approaches leading to aminothiophene carboxylates have evolved through several distinct methodological advances, with the Gewald reaction emerging as a particularly significant development for accessing 2-aminothiophene derivatives. This multi-component condensation reaction involves the combination of ketones, activated nitriles, and elemental sulfur under basic conditions, providing a direct route to substituted 2-aminothiophenes that can subsequently be functionalized to yield compounds like this compound. The Gewald synthesis represents one of several classical methods for thiophene construction, alongside the Paal-Knorr thiophene synthesis and the Volhard-Erdmann cyclization, each offering distinct advantages for specific substitution patterns.

Modern synthetic strategies for complex thiophene derivatives have benefited significantly from advances in metal-catalyzed heterocyclization reactions, which enable the construction of substituted thiophenes from readily available acyclic precursors. These methodologies typically involve the electrophilic activation of alkyne substrates by metal coordination, followed by intramolecular nucleophilic attack from appropriately positioned sulfur-containing functional groups. The development of such approaches has expanded the accessible chemical space within thiophene chemistry, facilitating the preparation of highly substituted derivatives with precise control over regiochemistry and functional group incorporation.

The emergence of this compound as a research target reflects the growing recognition of thiophene derivatives as privileged scaffolds in medicinal chemistry applications. Contemporary research has demonstrated that thiophene-containing compounds exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties, motivating the synthesis and evaluation of novel derivatives with optimized substitution patterns. The specific substitution pattern present in this compound, featuring an amino group at the 2-position and an aryl substituent at the 4-position, represents a structural motif commonly associated with enhanced biological activity in thiophene-based drug candidates.

Significance in Heterocyclic Chemistry

This compound exemplifies the fundamental importance of heterocyclic compounds in contemporary organic chemistry, representing a sophisticated example of the structural diversity achievable within the thiophene class of heterocycles. Heterocyclic compounds constitute the largest and most varied family of organic molecules, with the replacement of carbon atoms by heteroatoms such as sulfur creating opportunities for novel chemical and biological properties. The thiophene ring system, featuring a five-membered aromatic ring with sulfur as the heteroatom, demonstrates remarkable stability and reactivity patterns that distinguish it from other heterocyclic systems such as furan and pyrrole.

The aromatic character of the thiophene ring in this compound contributes significantly to its chemical stability and enables extensive substitution reactions that maintain the integrity of the heterocyclic core. Thiophene exhibits aromatic behavior similar to benzene, as evidenced by its extensive substitution chemistry and resistance to ring-opening reactions under mild conditions. This aromatic stability allows for the introduction of multiple functional groups, as demonstrated in this compound, where amino, aryl, methyl, and carboxylate substituents coexist without compromising the heterocyclic framework.

The compound's structural features highlight several key aspects of heterocyclic chemistry that contribute to its significance as a research target and potential therapeutic agent. The 2-amino substitution pattern creates opportunities for hydrogen bonding interactions and provides a site for further chemical modification, while the 4-aryl substituent introduces additional aromatic character and potential for π-π stacking interactions. These structural elements combine to create a molecular architecture that can engage in multiple types of intermolecular interactions, enhancing the compound's potential for biological activity.

Recent advances in thiophene chemistry have demonstrated the versatility of this heterocyclic system for the construction of complex molecular architectures through metal-catalyzed heterocyclization reactions. The development of palladium-catalyzed heterocyclodehydration reactions and other metal-mediated cyclization strategies has expanded the synthetic accessibility of highly substituted thiophenes, enabling the preparation of compounds like this compound with precise control over substitution patterns. These methodological advances have positioned thiophene chemistry at the forefront of heterocyclic synthesis, demonstrating the continued evolution and importance of this field.

| Heterocyclic Feature | Significance | Application |

|---|---|---|

| Aromatic Stability | Enables multiple substitutions | Drug development and materials science |

| Sulfur Heteroatom | Provides unique electronic properties | Enhanced biological activity |

| Five-membered Ring | Optimal ring strain and stability | Synthetic accessibility |

| Substitution Tolerance | Allows complex functionalization | Structure-activity relationship studies |

The therapeutic potential of thiophene derivatives, exemplified by compounds such as this compound, underscores the continuing relevance of heterocyclic chemistry in pharmaceutical research. Contemporary studies have documented the broad spectrum of biological activities associated with thiophene-containing molecules, including their roles as antimicrobial agents, anti-inflammatory compounds, and anticancer therapeutics. The presence of multiple marketed pharmaceutical formulations containing thiophene nuclei, including thiophenfurin, teniposide, and various antibiotics, demonstrates the practical importance of this heterocyclic system in medicinal chemistry applications.

Properties

IUPAC Name |

ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-4-19-12-8-6-11(7-9-12)13-10(3)21-15(17)14(13)16(18)20-5-2/h6-9H,4-5,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHRJEXNVGPCAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OCC)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60976797 | |

| Record name | Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6131-55-1 | |

| Record name | Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Component Reaction (MCR) Strategies

Gewald Reaction for Thiophene Core Assembly

The Gewald reaction remains the most widely employed method for synthesizing 2-aminothiophene derivatives. For ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate, this one-pot protocol involves the condensation of:

- 4-Ethoxybenzaldehyde (aryl aldehyde)

- Ethyl cyanoacetate (cyanocarbonyl component)

- Elemental sulfur (S₈)

- Morpholine (base catalyst)

Under refluxing ethanol (78°C, 12–16 hours), the reaction proceeds via Knoevenagel adduct formation, followed by sulfur incorporation to yield the thiophene ring. The methyl group at position 5 is introduced using methyl ketones or via in situ alkylation.

Table 1: Optimization of Gewald Reaction Parameters

Key challenges include controlling regiochemistry to prevent 4-/5-substitution isomerism. ¹H NMR analysis of crude products reveals that maintaining a pH of 8–9 (via ammonium acetate buffer) suppresses side reactions such as ester hydrolysis.

Cyclization of β-Ketoester Intermediates

Hantzsch Thiophene Synthesis

An alternative route involves cyclizing β-ketoester precursors with sulfurizing agents. Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate is treated with phosphorus pentasulfide (P₂S₅) in dry toluene under nitrogen, followed by amination with aqueous ammonia (25% w/v).

Reaction Scheme:

- Claisen Condensation : 4-Ethoxyacetophenone + diethyl carbonate → β-ketoester

- Cyclization : β-ketoester + P₂S₅ → Thiophene-3-carboxylate

- Amination : NH₃/EtOH, 60°C → 2-Amino derivative

Table 2: Comparative Yields for Cyclization Methods

| Method | Yield (%) | Purity (HPLC) | Byproducts Identified |

|---|---|---|---|

| P₂S₅ in Toluene | 65 | 98.2 | Thiophene-2-carboxylate (1.8%) |

| Lawesson’s Reagent | 72 | 97.5 | Disulfides (2.3%) |

| Elemental S + DMF | 58 | 95.1 | Unreacted β-ketoester (4.9%) |

X-ray crystallography of intermediates (e.g., ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrole-3-carboxylate) confirms the rigidity of the thiophene ring system, which favors planar transition states during cyclization.

Post-Synthetic Functionalization

Amination of Halogenated Precursors

Bromination at position 2 of ethyl 4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate (using N-bromosuccinimide, CCl₄) followed by Ullmann coupling with aqueous ammonia yields the target compound. This two-step approach achieves 81% yield but requires palladium catalysis (Pd(OAc)₂, Xantphos).

Critical Parameters:

- Temperature : 110°C for bromination; 80°C for amination

- Solvent System : DMF/H₂O (4:1) for coupling

- Catalyst Load : 5 mol% Pd(OAc)₂ reduces costs vs. 10 mol%

Table 3: Byproduct Analysis in Ullmann Coupling

| Byproduct | Formation Mechanism | Mitigation Strategy |

|---|---|---|

| 2-Bromo-4-(4-ethoxyphenyl)thiophene | Incomplete amination | Extended reaction time (24h) |

| 2-Amino-4-(4-ethoxyphenyl)thiophene | Ester hydrolysis | Anhydrous NH₃ gas |

Analytical Validation and Characterization

Spectroscopic Confirmation

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

| Method | Cost (USD/kg) | E-Factor | PMI |

|---|---|---|---|

| Gewald Reaction | 120 | 8.2 | 2.1 |

| Hantzsch Cyclization | 145 | 11.7 | 3.4 |

| Ullmann Coupling | 210 | 15.3 | 4.8 |

(E-Factor = kg waste/kg product; PMI = Process Mass Intensity)

Patent CN103664819A highlights that sodium carbonate washing during workup reduces residual sulfur contaminants by 92%, crucial for API-grade material.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate. It has been evaluated for its ability to inhibit cancer cell proliferation. A notable study demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, through mechanisms involving apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.3 | Apoptosis induction |

| A549 (Lung Cancer) | 12.5 | Cell cycle arrest |

These findings suggest that this compound could serve as a lead structure for developing novel anticancer agents.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro assays revealed that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 |

| Escherichia coli | 15 | 64 |

The results indicate that this compound may have applications in treating bacterial infections.

Building Block for Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including:

- Alkylation

- Acylation

- Coupling reactions

These transformations are crucial for synthesizing pharmaceuticals and agrochemicals.

Synthesis and Characterization

A significant study involved the synthesis of this compound via a multi-step process starting from commercially available precursors. The characterization was performed using NMR, IR spectroscopy, and mass spectrometry, confirming the structure and purity of the compound.

Biological Evaluation

In another case study, the biological evaluation of this compound involved testing against a panel of cancer cell lines and microbial strains, leading to promising results that warrant further investigation into its mechanisms of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Thiophene-3-carboxylate derivatives exhibit diverse biological and physicochemical properties depending on substituents at the 4- and 5-positions. Below is a detailed comparison of the target compound with structural analogs:

Substituent Effects on Physical and Chemical Properties

Key Observations :

- Electron-Donating vs. In contrast, chloro substituents (e.g., 4-chlorophenyl derivative) introduce electron-withdrawing effects, which may improve binding to electrophilic targets .

- Lipophilicity : The ethoxy group confers higher logP values compared to methoxy or chloro analogs, suggesting better membrane permeability but lower aqueous solubility .

Biological Activity

Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate (CAS Number: 315684-37-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and data tables.

- Molecular Formula : C16H19NO3S

- Molecular Weight : 305.39 g/mol

- Structure : The compound features a thiophene ring, an ethoxyphenyl group, and an amino group, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | < 25 µg/mL |

| Escherichia coli | < 30 µg/mL | |

| Bacillus subtilis | < 20 µg/mL |

The compound exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, with MIC values indicating effective inhibition at low concentrations .

Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound against various cancer cell lines. The compound demonstrated significant anti-proliferative effects, particularly against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines.

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| HepG2 | < 25 | Potent |

| MCF-7 | 26 - 50 | Moderate |

| PC-3 | > 50 | Weak |

The IC50 values indicate that the compound is particularly effective against HepG2 cells, while showing moderate activity against MCF-7 cells .

The biological activity of this compound is believed to be related to its ability to interact with cellular targets involved in proliferation and survival pathways. The presence of the thiophene moiety may enhance its interaction with biological macromolecules, contributing to its antimicrobial and anticancer effects.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on various thiophene derivatives found that those with electron-withdrawing groups exhibited enhanced antibacterial properties. This compound was among the top performers in inhibiting bacterial growth .

- Cancer Cell Line Evaluation : In a comparative analysis of several compounds, this compound showed superior anti-proliferative effects against HepG2 cells compared to standard chemotherapeutic agents like Doxorubicin, suggesting its potential as a lead compound in anticancer drug development .

Q & A

Q. Key Validation Steps :

- Monitor reaction progress using thin-layer chromatography (TLC).

- Confirm purity via melting point analysis and HPLC (>95% purity).

Basic: How should researchers characterize the compound’s structural integrity?

Methodological Answer:

Use multi-spectroscopic techniques:

NMR Spectroscopy :

- ¹H/¹³C NMR : Identify substituents (e.g., ethoxyphenyl, methyl, ester) based on chemical shifts. For example:

- Ethoxy group: δ ~1.3–1.5 ppm (triplet, CH₃), δ ~4.0–4.2 ppm (quartet, CH₂).

- Thiophene protons: δ ~6.5–7.5 ppm (aromatic region) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign connectivity.

Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 346.12 for C₁₇H₂₀NO₃S).

IR Spectroscopy : Detect functional groups (e.g., ester C=O stretch ~1700 cm⁻¹, N-H stretch ~3300 cm⁻¹) .

Basic: What preliminary biological assays are suitable for screening bioactivity?

Methodological Answer:

Begin with in vitro assays targeting enzymes/receptors linked to inflammation or cancer pathways:

Enzyme Inhibition :

- COX-2 Assay : Measure IC₅₀ using a fluorometric kit (e.g., Cayman Chemical).

- Kinase Profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) at 10 µM .

Antimicrobial Screening :

- MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .

Cytotoxicity :

- MTT Assay : Evaluate IC₅₀ in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can X-ray crystallography resolve the compound’s 3D structure?

Methodological Answer:

Crystal Growth : Use slow evaporation (e.g., dichloromethane/methanol) to obtain single crystals.

Data Collection :

- Diffraction : Collect data at 100 K using a synchrotron source (λ = 0.71073 Å).

- Resolution : Aim for <1.0 Å to resolve electron density for substituents like the ethoxyphenyl group.

Refinement :

Q. Key Output :

Advanced: How do structural modifications influence bioactivity? (Structure-Activity Relationship)

Methodological Answer:

Compare analogs with varying substituents (Table 1):

| Substituent | Bioactivity (IC₅₀, µM) | Key Finding | Reference |

|---|---|---|---|

| 4-Ethoxyphenyl | 2.1 (COX-2) | Enhanced selectivity vs. COX-1 | |

| 4-Chlorophenyl | 5.8 (COX-2) | Reduced potency due to steric effects | |

| 3-Nitrobenzamide | 0.9 (EGFR) | Improved kinase inhibition |

Q. Method :

- Synthesize derivatives via parallel combinatorial chemistry.

- Validate using molecular docking (e.g., AutoDock Vina) to predict binding modes .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

Assay Standardization :

- Use identical cell lines (e.g., ATCC-certified HeLa) and assay conditions (e.g., 48-hour incubation).

Data Triangulation :

- Combine in vitro results with ex vivo models (e.g., murine macrophages) .

Mechanistic Studies :

- SPR Analysis : Measure binding kinetics (e.g., Kₐ = 1.2 × 10⁶ M⁻¹s⁻¹ for COX-2).

- Gene Knockdown : Use siRNA to confirm target specificity .

Advanced: What computational strategies predict target interactions?

Methodological Answer:

Molecular Dynamics (MD) :

- Simulate ligand-protein complexes (e.g., COX-2) in explicit solvent (GROMACS, 100 ns trajectory).

- Analyze binding free energy (MM-PBSA: ΔG = −8.2 kcal/mol) .

Pharmacophore Modeling :

- Identify critical features (e.g., hydrogen bond acceptor at C=O, hydrophobic methyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.